1-(3-((3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone
Beschreibung
This compound features a 1,2,4-oxadiazole core substituted with a cyclopropyl group, linked via a methyl bridge to a piperidine ring. The piperidine is further functionalized with a sulfonyl group attached to a phenyl ring bearing an ethanone moiety. Key structural attributes include:
- Cyclopropyl: Enhances rigidity and influences lipophilicity.
- Piperidine-Sulfonyl-Phenyl: The sulfonyl group contributes to electron-withdrawing effects and hydrogen-bonding capacity, while the phenyl-ethanone moiety may modulate solubility and target interactions.
Eigenschaften
IUPAC Name |
1-[3-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]sulfonylphenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-13(23)16-5-2-6-17(11-16)27(24,25)22-9-3-4-14(12-22)10-18-20-19(21-26-18)15-7-8-15/h2,5-6,11,14-15H,3-4,7-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQWXFITKHLUSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 1-(3-((3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone is a complex organic molecule that features a cyclopropyl group and an oxadiazole moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes:
- A cyclopropyl group, which is known for its unique strain and reactivity.
- An oxadiazole ring, which contributes to the biological activity of many compounds.
- A piperidine moiety that may enhance pharmacological properties.
The biological activity of this compound is primarily linked to its interaction with various receptors and enzymes. Studies indicate that the oxadiazole derivatives can act as selective modulators of muscarinic receptors, particularly as partial agonists at the M1 receptor while exhibiting antagonist properties at M2 and M3 receptors. This selectivity suggests potential applications in treating conditions related to cholinergic dysfunctions, such as Alzheimer's disease and other cognitive disorders .
Antimicrobial Activity
Recent research has highlighted the antimicrobial properties of oxadiazole derivatives. For instance, a related compound, HSGN-94, demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 0.25 μg/mL to 2 μg/mL . The structural features of these compounds are critical for their efficacy against Gram-positive bacteria.
Study on Antibacterial Efficacy
A study investigated the antibacterial profile of several oxadiazole derivatives, including those similar to our compound. The results indicated that modifications in the sulfonamide ring size and substitution patterns significantly affected antibacterial activity. For example:
- HSGN-94 showed an MIC of 0.25 μg/mL against MRSA.
- Alterations in the structure led to decreased potency, emphasizing the importance of specific functional groups for maintaining activity .
In Vivo Studies
In vivo studies have demonstrated that compounds featuring oxadiazole rings can reduce bacterial load in infected tissues. For example, HSGN-94 was shown to decrease pro-inflammatory cytokines in MRSA-infected wounds, indicating not only antibacterial but also anti-inflammatory properties .
Data Tables
The following table summarizes key findings from recent studies on related compounds:
| Compound Name | Target Bacteria | MIC (μg/mL) | Notes |
|---|---|---|---|
| HSGN-94 | MRSA | 0.25 | Effective against drug-resistant strains |
| Compound A | E. coli | 1.0 | Moderate activity |
| Compound B | S. epidermidis | 0.5 | High inhibition potency |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analog 1: 1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydro-pyrimidin-5-yl]ethanone
Key Features :
- Core : Tetrahydro-pyrimidine with a sulfanylidene (C=S) group.
- Substituents: 4-Fluorophenyl and ethanone.
Comparison :
| Property | Target Compound | Analog 1 (Tetrahydro-pyrimidine) |
|---|---|---|
| Core Heterocycle | 1,2,4-Oxadiazole | Tetrahydro-pyrimidine |
| Sulfur Group | Sulfonyl (SO₂) | Sulfanylidene (C=S) |
| Aromatic Substituent | Phenyl-ethanone | 4-Fluorophenyl |
| Rigidity | High (cyclopropyl constraint) | Moderate (saturated pyrimidine) |
Functional Implications :
Structural Analog 2: {3-[4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}(4-ethoxyphenyl)methanone
Key Features :
- Core : Combines 1,2,4-oxadiazole and 1,2,3-triazole heterocycles.
- Substituents: 4-Ethoxyphenyl-methanone and cyclopropyl-oxadiazole.
Comparison :
| Property | Target Compound | Analog 2 (Triazole-Oxadiazole) |
|---|---|---|
| Heterocycle Diversity | Single oxadiazole core | Dual heterocycles (oxadiazole + triazole) |
| Linker Group | Sulfonyl | Triazole |
| Aromatic Substituent | Phenyl-ethanone | 4-Ethoxyphenyl-methanone |
Functional Implications :
- The ethoxy group in Analog 2 enhances lipophilicity and may prolong half-life, whereas the unsubstituted phenyl-ethanone in the target compound offers simpler metabolic pathways.
Research Findings and Data Gaps
- Synthetic Accessibility : The target compound’s sulfonyl-piperidine linkage likely requires multi-step synthesis (e.g., sulfonylation of piperidine), whereas Analog 2’s triazole formation may involve click chemistry .
- Biological Activity: No direct data are available for the target compound. However, oxadiazole-triazole hybrids (Analog 2) show reported activity against inflammatory targets, suggesting the oxadiazole moiety’s pharmacological relevance .
- Physicochemical Properties : Theoretical predictions (e.g., LogP, PSA) for the target compound would differ significantly from Analog 1 due to the sulfonyl group’s polarity and the cyclopropyl group’s steric effects.
Q & A
Q. What are the recommended synthetic routes and critical reaction conditions for preparing this compound?
The synthesis typically involves multi-step protocols, including:
- Oxadiazole formation : Cyclization of precursors (e.g., amidoximes) under controlled temperatures (80–120°C) with dehydrating agents like POCl₃ .
- Piperidine functionalization : Alkylation or sulfonylation reactions using catalysts such as K₂CO₃ or Et₃N to optimize yields .
- Final coupling : Sulfonyl linkage formation between the piperidine and phenyl ethanone moieties under inert atmospheres (N₂/Ar) . Key conditions : Reaction progress is monitored via TLC/HPLC, with intermediates purified via column chromatography (silica gel, ethyl acetate/hexane gradients) .
| Step | Reaction Type | Catalysts/Conditions | Purification Method |
|---|---|---|---|
| 1 | Oxadiazole synthesis | POCl₃, 100°C, 6h | Recrystallization (EtOH) |
| 2 | Piperidine alkylation | K₂CO₃, DMF, 60°C, 12h | Column chromatography |
| 3 | Sulfonylation | Et₃N, CH₂Cl₂, RT, 4h | Filtration and washing |
Q. How should researchers characterize this compound’s purity and structural integrity?
- Analytical techniques :
- HPLC : Purity assessment using C18 columns (acetonitrile/water gradients) .
- NMR spectroscopy : ¹H/¹³C NMR for verifying substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm, sulfonyl group at δ 3.1–3.5 ppm) .
- X-ray crystallography : Resolves conformational details (e.g., dihedral angles between piperidine and oxadiazole groups) .
Advanced Research Questions
Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound’s biological targets?
- Functional group modifications : Systematic variation of the cyclopropyl, oxadiazole, or sulfonyl groups to assess impacts on binding affinity .
- In silico docking : Molecular dynamics simulations predict interactions with targets like 5-lipoxygenase-activating protein (FLAP), guided by crystal structures .
- Assays :
- FLAP binding (IC₅₀) : Radioligand displacement assays (target: <10 nM) .
- Whole-blood LTB₄ inhibition : Measures suppression of leukotriene B4 synthesis (IC₅₀: <100 nM) .
Q. How does the conformational flexibility of the piperidine and oxadiazole moieties influence target binding?
- Crystal structure insights :
-
The piperidine ring adopts a chair conformation, with the oxadiazole-methyl group in an equatorial position, minimizing steric clashes .
-
Dihedral angles between the piperidine and phenyl sulfonyl groups (e.g., 76.67°) impact hydrophobic interactions with target pockets .
- Hydrogen bonding : Intermolecular C–H···O interactions stabilize binding (e.g., C5–H5A···O2, Table 1 in ).
Structural Feature Conformational Parameter Binding Implication Piperidine ring Chair conformation Enhances target complementarity Oxadiazole-methyl Equatorial position Reduces steric hindrance Sulfonyl linkage Dihedral angle: 76.67° Optimizes hydrophobic contacts
Q. What in vitro and ex vivo assays are suitable for evaluating its pharmacological activity?
- In vitro :
- CYP450 inhibition profiling : Assess drug-drug interaction risks (e.g., CYP3A4 inhibition via fluorogenic substrates) .
- Plasma protein binding : Equilibrium dialysis to estimate free fraction .
- Ex vivo :
- Murine whole-blood LTB₄ suppression : Dose-dependent inhibition studies (e.g., 69% suppression at 10 mg/kg) .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
